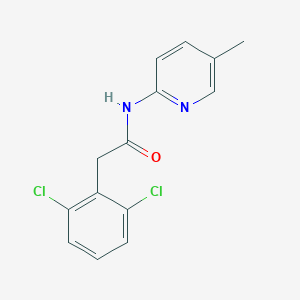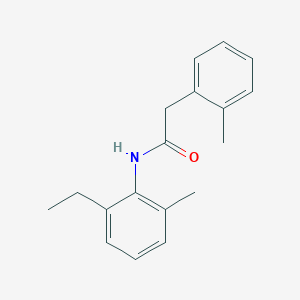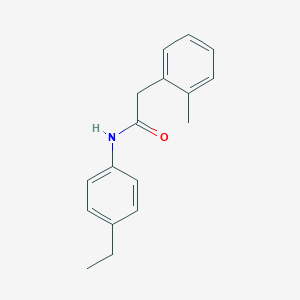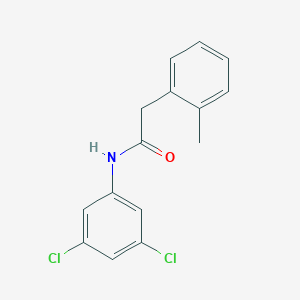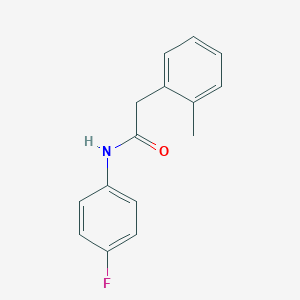![molecular formula C24H22N2O2 B248982 Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPPM is a synthetic molecule that belongs to the class of piperazine derivatives, which are widely studied for their various biological activities.
Wirkmechanismus
The mechanism of action of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been reported to inhibit the activity of various enzymes and transcription factors, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been shown to exhibit various biochemical and physiological effects in the body. Studies have reported that Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone can inhibit the production of inflammatory cytokines, which are involved in the pathogenesis of various diseases. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, one of the limitations of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone is its poor solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone. One of the most significant areas of research is the development of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone-based drugs for the treatment of various diseases. Further studies are also needed to elucidate the mechanism of action of Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone and to identify its potential targets in the body. Additionally, the development of new synthesis methods for Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone could lead to the discovery of new derivatives with improved pharmacological properties.
Synthesemethoden
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone can be synthesized through a multi-step process, which involves the reaction of 4-bromobiphenyl with piperazine and subsequent treatment with phenyl isocyanate. The resulting product is then purified through column chromatography to obtain pure Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone.
Wissenschaftliche Forschungsanwendungen
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its pharmacological properties, where Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has shown promising results as a potential drug candidate for various diseases. Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities, making it a potential candidate for the treatment of various diseases.
Eigenschaften
Produktname |
Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone |
|---|---|
Molekularformel |
C24H22N2O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
phenyl-[4-(4-phenylbenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22N2O2/c27-23(21-9-5-2-6-10-21)25-15-17-26(18-16-25)24(28)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-14H,15-18H2 |
InChI-Schlüssel |
VZAXIXHDLFWTSU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



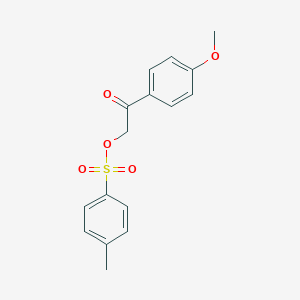
![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)
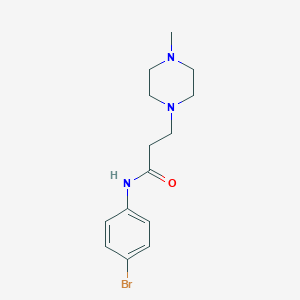
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
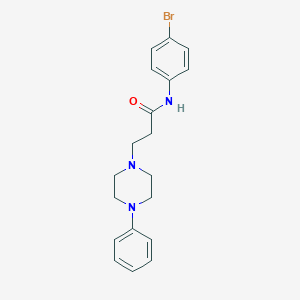
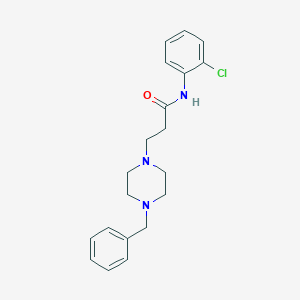
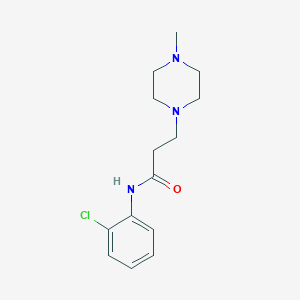
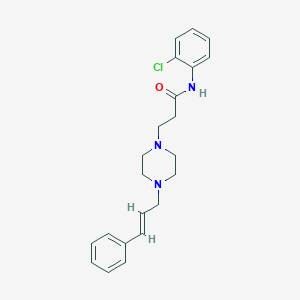
![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)
